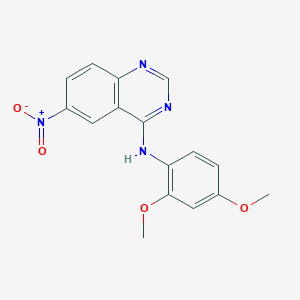

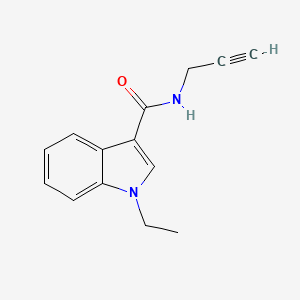

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine

Overview

Description

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a nitro group at the 6th position of the quinazoline ring

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine is bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

This compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .

Biochemical Pathways

The compound affects the biochemical pathway of RNA synthesis in bacteria. By inhibiting RNAP, it disrupts the transcription process, leading to a decrease in the production of essential proteins and enzymes, which in turn inhibits bacterial growth .

Result of Action

The inhibition of RNAP leads to a decrease in the production of essential proteins and enzymes in bacteria, thereby inhibiting bacterial growth . This makes this compound a potential antibacterial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine typically involves a multi-step process. One common method includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

Attachment of the 2,4-Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the 2,4-dimethoxyphenyl group is introduced using appropriate halogenated precursors and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the quinazoline core.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium hydride, dimethylformamide as a solvent, halogenated precursors.

Oxidation: Potassium permanganate, acetone as a solvent.

Major Products

Reduction: Formation of N-(2,4-dimethoxyphenyl)-6-aminoquinazolin-4-amine.

Substitution: Formation of various substituted quinazoline derivatives depending on the substituents used.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Biological Research: The compound is studied for its ability to inhibit bacterial RNA polymerase, making it a candidate for developing new antibacterial drugs.

Chemical Biology: It serves as a tool compound for studying the mechanisms of bacterial transcription and the development of resistance.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antibacterial activity by inhibiting bacterial RNA polymerase.

Quinoline derivatives: These compounds are known for their antimicrobial, antimalarial, and anticancer activities.

Uniqueness

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern and its potent inhibitory activity against bacterial RNA polymerase. This makes it a valuable compound for developing new antibacterial agents, particularly against antibiotic-resistant strains .

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c1-23-11-4-6-14(15(8-11)24-2)19-16-12-7-10(20(21)22)3-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHBFSEGGYQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501326028 | |

| Record name | N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820305 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882084-07-3 | |

| Record name | N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501326028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3016049.png)

![2-[(4-Aminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B3016050.png)

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3016055.png)

![N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3016056.png)

![methyl 4-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B3016057.png)

![1-[(Benzylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016068.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3016069.png)

![[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B3016070.png)